![molecular formula C18H19N3O2S B2436188 4-[(1H-1,3-Benzodiazol-2-ylsulfanyl)methyl]-N-(3-Hydroxypropyl)benzamid CAS No. 308298-96-6](/img/structure/B2436188.png)
4-[(1H-1,3-Benzodiazol-2-ylsulfanyl)methyl]-N-(3-Hydroxypropyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide is a complex organic compound that features a benzamide core linked to a benzoimidazole moiety through a sulfanylmethyl group, and further substituted with a hydroxypropyl group
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of the compound is C18H22N4OS, indicating the presence of a benzimidazole moiety, which is known for its biological activity. The compound features a thioether linkage and a hydroxylpropyl substituent, contributing to its solubility and reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structural frameworks exhibit significant activity against various bacterial strains and fungi. For instance, derivatives of 2-mercaptobenzimidazole have been shown to possess potent antimicrobial properties, with minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | MIC (µM) | Target Organisms |
---|---|---|
4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide | TBD | TBD |
2-Mercaptobenzimidazole N1 | 1.27 | Staphylococcus aureus |
2-Mercaptobenzimidazole N8 | 1.43 | Escherichia coli |
2-Mercaptobenzimidazole N22 | 2.60 | Klebsiella pneumoniae |
Anticancer Properties
Benzimidazole derivatives are also recognized for their anticancer activities. The compound has potential as an anticancer agent due to its structural similarity to known anticancer drugs. Studies have demonstrated that certain benzimidazole derivatives exhibit cytotoxic effects against human colorectal carcinoma cell lines, with IC50 values significantly lower than standard treatments like 5-fluorouracil (5-FU) .
Table 2: Anticancer Activity of Related Compounds
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide | TBD | TBD |
N9 (related compound) | 5.85 | HCT116 |
N18 (related compound) | 4.53 | HCT116 |
5-Fluorouracil | 9.99 | HCT116 |
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods involving the reaction of benzimidazole derivatives with thioether and amide functionalities. Structural modifications can enhance biological activity, as evidenced by the introduction of different substituents on the aromatic rings .
Table 3: Synthesis Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Formation of Thioether | Nucleophilic substitution | Benzimidazole derivative + thiol |
Amide Bond Formation | Coupling reaction | Hydroxypropyl amine + acid chloride |
Future Directions and Case Studies
Further research is warranted to explore the full therapeutic potential of this compound across various disease models. Case studies focusing on in vivo efficacy and safety profiles will be essential for advancing clinical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoimidazole Core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Sulfanylmethyl Group: The benzoimidazole core is then reacted with a suitable thiol compound in the presence of a base to introduce the sulfanylmethyl group.
Formation of the Benzamide Core: The intermediate product is then reacted with benzoyl chloride in the presence of a base to form the benzamide structure.
Introduction of the Hydroxypropyl Group: Finally, the hydroxypropyl group is introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The benzoimidazole moiety can interact with nucleic acids or proteins, potentially disrupting their function. The sulfanylmethyl group may enhance the compound’s ability to penetrate biological membranes, while the hydroxypropyl group can improve its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Benzoimidazole derivatives: Compounds with the benzoimidazole core but different functional groups attached.
Uniqueness
4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Biologische Aktivität
The compound 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.
Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C18H20N2OS
- Molecular Weight : 312.43 g/mol
- IUPAC Name : 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including our compound of interest, in exhibiting significant anticancer properties. The mechanism often involves inhibition of various kinases that play crucial roles in cancer cell proliferation.
- Cytotoxic Effects : Research has shown that compounds similar to benzimidazole derivatives can display cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer cell lines, indicating potent activity against tumors .
- Mechanism of Action : The lead compounds have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This mechanism suggests that our compound may also possess similar properties, warranting further investigation .
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties, showcasing effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Various studies report MIC values for related compounds that indicate strong antibacterial activity. For example, some derivatives have shown MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
- Comparative Studies : Compounds derived from benzimidazole have been compared with standard antibiotics, often demonstrating superior or comparable efficacy. For instance, certain derivatives showed better activity than ciprofloxacin against multiple bacterial strains .
Data Table: Summary of Biological Activities
Activity Type | Compound/Derivatives | IC50/MIC Values | Reference |
---|---|---|---|
Anticancer | Benzimidazole Derivatives | 7.82 - 21.48 μM | |
Antimicrobial | Various Benzimidazole Derivatives | 3.12 - 12.5 μg/mL |
Case Studies
Several case studies have explored the biological activities of benzimidazole derivatives:
- Study on Cancer Cell Lines : A study focused on the effects of synthesized benzimidazole derivatives on HepG2 liver cancer cells revealed significant apoptosis induction and cell cycle arrest, supporting their potential as anticancer agents .
- Antibacterial Evaluation : Another study evaluated the antibacterial efficacy of various benzimidazole derivatives against common pathogens, demonstrating promising results that could lead to new therapeutic options .
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(3-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-11-3-10-19-17(23)14-8-6-13(7-9-14)12-24-18-20-15-4-1-2-5-16(15)21-18/h1-2,4-9,22H,3,10-12H2,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGJKQQEOFJOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.